molecular formula C15H24ClNO B1426542 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219967-94-8

3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1426542
CAS RN: 1219967-94-8
M. Wt: 269.81 g/mol
InChI Key: JNJKBHWEHMGUBH-UHFFFAOYSA-N
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Description

“3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride” or MBPEP hydrochloride is a chemical compound that has generated a significant amount of interest from the scientific community due to its unique properties and potential applications. It is provided to early discovery researchers as part of a collection of unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available resources. The empirical formula is C14H22ClNO and the molecular weight varies between 255.78 and 269.81 g/mol.

Scientific Research Applications

Piperidine Derivatives in Drug Development

Piperidine derivatives, such as donepezil, are widely explored for their therapeutic potentials. Donepezil, a piperidine derivative, is well-known for its application in treating Alzheimer’s disease due to its central acetylcholinesterase inhibitory activity. This compound demonstrates the significance of piperidine derivatives in developing treatments for neurological conditions, showcasing their absorption, metabolism, and side effects profile in clinical settings (Román & Rogers, 2004).

Environmental Impact of Benzyl Derivatives

The environmental fate and behavior of benzyl derivatives, like parabens (which include benzyl groups in their structure), have been studied extensively. These compounds, used as preservatives in a wide range of consumer products, exhibit weak endocrine-disrupting capabilities, highlighting the importance of understanding their persistence and transformation in aquatic environments. Their biodegradability and interactions with chlorine leading to halogenated by-products in water sources necessitate further research into their toxicity and environmental impact (Haman et al., 2015).

Analytical and Pharmacological Insights

Analytical methods for determining antioxidant activity in compounds highlight the critical role of chemical assays in understanding the pharmacological implications of various substances, including potentially those related to piperidine and benzyl derivatives. These methods facilitate the evaluation of compounds' capacity to scavenge free radicals, thereby providing insights into their therapeutic potential and chemical properties (Munteanu & Apetrei, 2021).

properties

IUPAC Name

3-[2-[(3-methylphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-13-4-2-5-15(10-13)12-17-9-7-14-6-3-8-16-11-14;/h2,4-5,10,14,16H,3,6-9,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJKBHWEHMGUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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